3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Propriétés
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-26(2)13-20-18(21(30)14-26)12-19-22(27)23(33-25(19)29-20)24(31)28-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-12H,13-14,27H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGNNZIJMHEZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a thienoquinoline core with various functional groups that contribute to its biological properties. The structural formula is represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives within the thienoquinoline class have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thienoquinoline derivatives. The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. In vitro studies suggest that it inhibits tumor growth by interfering with cell cycle progression and promoting cell death in cancerous cells.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes that are crucial for various biological processes. For example, it may act as an inhibitor of HIV protease and other key enzymes involved in viral replication and metabolic pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thienoquinoline derivatives against common pathogens. The results indicated that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 32 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Study 2: Anticancer Activity
In another study focused on cancer therapeutics, 3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide was tested on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Blocking critical enzymes involved in metabolic pathways or viral replication.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
Structural and Functional Insights
The 4-phenoxyphenyl substituent provides a balance between lipophilicity and π-π stacking capability, unlike bulkier groups (e.g., benzothiazole in ) or electron-withdrawing halogens (e.g., bromophenyl in ).
Bioactivity Trends :
- Chlorophenyl derivatives (e.g., ) exhibit marked cytotoxicity in cancer models, likely due to halogen-induced electrophilicity and DNA intercalation .
- Methoxyphenyl and phenylethyl substituents () increase logP, favoring blood-brain barrier penetration but limiting aqueous solubility .
- Fluorophenyl analogs () show improved pharmacokinetics, attributed to fluorine’s electronegativity and metabolic resistance .
Thienoquinoline vs.
Research Findings and Implications
- Antimicrobial Activity: Pyrrolylthienoquinoline derivatives () demonstrate broad-spectrum activity against Staphylococcus aureus and Candida albicans, suggesting the thienoquinoline scaffold’s role in disrupting microbial membranes or enzymes .
- Anticancer Potential: Chlorophenyl-substituted analogs (–9) show sub-micromolar IC₅₀ values in ovarian cancer models, with apoptosis induction linked to caspase-3 activation .
- SAR Insights: The 3-amino group and carboxamide linkage are critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), as seen in benzothiazole derivatives .
Méthodes De Préparation
Iodocyclization of 3-Alkynylquinoline Precursors
A method adapted from thieno[2,3-b]quinoline synthesis involves iodocyclization of 3-alkynyl-2-(methylthio)quinolines. For example, treating 3-alkynylquinolines with iodine in dichloromethane induces regioselective cyclization, forming the thienoquinoline skeleton. This approach could be modified by using a dimethylated quinoline precursor to introduce the 7,7-dimethyl group during cyclization.
Example Protocol :
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, which condenses ketones with cyanoacetates and sulfur, offers a route to 2-aminothiophenes. Applying this to a dimethylated cyclohexanone derivative could yield a thiophene-annulated quinoline precursor.
Example Protocol :
- Starting Material : 7,7-Dimethyl-5-oxocyclohexanone.
- Reagents : Cyanoacetamide, sulfur, morpholine (catalyst), ethanol, reflux.
- Outcome : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which is subsequently fused with a quinoline ring via Friedländer condensation.
Functionalization of the Core Structure
Introduction of the 3-Amino Group
The 3-amino group is introduced via nitration followed by reduction:
Geminal Dimethylation at Position 7
The 7,7-dimethyl group is incorporated early in the synthesis using a pre-dimethylated cyclohexanone precursor. Alternatively, alkylation of a keto-enol tautomer with methyl iodide under basic conditions (e.g., K₂CO₃, DMF) can achieve geminal dimethylation.
5-Oxo Group Formation
The ketone at position 5 is typically retained from the cyclohexanone starting material. Oxidation of a secondary alcohol (e.g., using Jones reagent) represents an alternative route.
Carboxamide Installation at Position 2
The 2-carboxamide group is introduced via coupling of a carboxylic acid intermediate with 4-phenoxyaniline:
Synthesis of 2-Carboxylic Acid :
Amidation :
Optimization and Yield Data
Characterization and Analytical Validation
Spectroscopic Data :
Mass Spectrometry :
Challenges and Alternative Approaches
- Regioselectivity in Cyclization : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups (e.g., methylthio in) enhances regiocontrol.
- Dimethylation Side Reactions : Over-alkylation at position 7 is mitigated by stepwise methylation or using pre-dimethylated building blocks.
- Carboxamide Hydrolysis : Acidic or basic conditions during coupling may hydrolyze the amide. Neutral pH and low temperatures are critical.
Alternative routes, such as Ugi multicomponent reactions or transition-metal-catalyzed cross-couplings, remain unexplored but could offer streamlined access to the target.
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be maximized?
Answer: Synthesis typically involves multi-step routes:
- Step 1: Condensation of substituted aldehydes (e.g., 4-phenoxybenzaldehyde) with ketones to form chalcone intermediates. Catalysts like p-toluenesulfonic acid or Lewis acids enhance yield .
- Step 2: Cyclization under reflux with ammonium acetate to form the tetrahydrothienoquinoline core. Temperature control (80–100°C) is critical to avoid side products .
- Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the 4-phenoxyphenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., dimethyl groups at δ ~1.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography: Resolves spatial arrangement of the thienoquinoline core and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₂N₂O₂S) .
Q. How should initial biological activity screening be designed for this compound?
Answer:
- In vitro assays: Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?
Answer:
- Modifications: Replace the 4-phenoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on receptor binding .
- In silico docking: Use AutoDock Vina to predict interactions with targets like EGFR or topoisomerase II. Validate with SPR (surface plasmon resonance) for binding affinity .
Q. How can contradictory data in biological activity across studies be resolved?
Answer:
- Reproducibility checks: Standardize assay conditions (e.g., cell passage number, serum concentration).
- Impurity analysis: Use HPLC-MS to identify byproducts (e.g., oxidation derivatives) that may skew results .
- Dose-response curves: Ensure linearity (R² >0.95) across 3–5 log concentrations to confirm potency trends .
Q. What computational strategies are effective for predicting metabolic stability?
Answer:
Q. How can polymorphism impact pharmacological efficacy, and how is it characterized?
Answer:
- Screening: Recrystallize from solvents (e.g., ethanol/water vs. DMF) to isolate polymorphs.
- Thermal analysis: DSC identifies melting points (∆H fusion variations >5 J/g indicate distinct forms) .
- Bioactivity comparison: Test polymorphs in parallel in vitro assays (e.g., IC₅₀ differences >20% suggest clinical relevance) .
Q. What methodologies are recommended for improving aqueous solubility?
Answer:
- Co-solvent systems: Use PEG-400 or cyclodextrins (20% w/v) to enhance solubility ≥5 mg/mL .
- Salt formation: React with HCl or sodium acetate to generate ionizable forms. Monitor pH stability (2–9) .
Q. How can in vivo toxicity be profiled preclinically?
Answer:
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral catalysts: Use (R)-BINAP-Pd complexes for Suzuki couplings (≥90% ee).
- Chiral HPLC: Employ Chiralpak IC-3 columns (hexane:isopropanol 90:10) to separate enantiomers and confirm ee ≥98% .
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